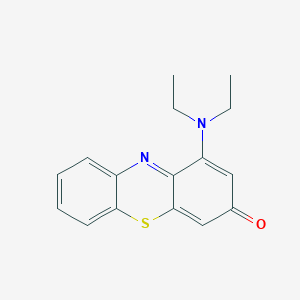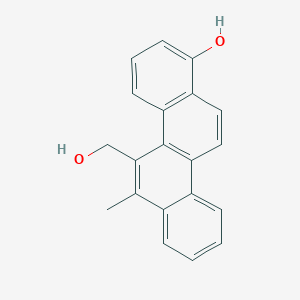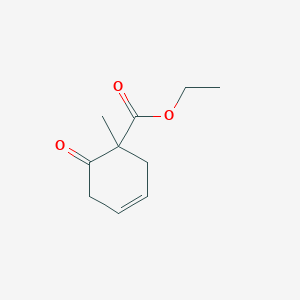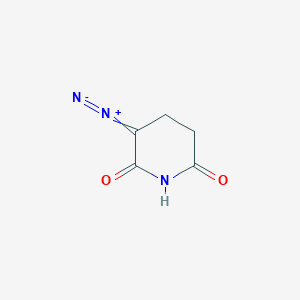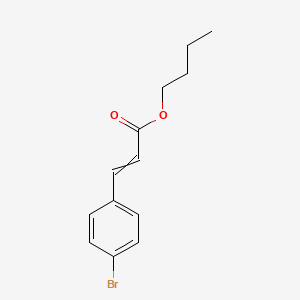![molecular formula C13H22NO4P B14282309 Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate CAS No. 127780-65-8](/img/structure/B14282309.png)
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a substituted ethylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable amine and aldehyde or ketone. One common method is the Kabachnik–Fields reaction, where diethyl phosphite reacts with an amine and an aldehyde or ketone under mild conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the phosphonate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Mecanismo De Acción
The mechanism of action of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, preventing the enzyme from catalyzing its normal reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [1-amino-2-(4-chlorophenyl)ethyl]phosphonate
- Diethyl [1-amino-2-(4-nitrophenyl)ethyl]phosphonate
- Diethyl [1-amino-2-(4-hydroxyphenyl)ethyl]phosphonate
Uniqueness
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds .
Propiedades
Número CAS |
127780-65-8 |
|---|---|
Fórmula molecular |
C13H22NO4P |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H22NO4P/c1-4-17-19(15,18-5-2)13(14)10-11-6-8-12(16-3)9-7-11/h6-9,13H,4-5,10,14H2,1-3H3 |
Clave InChI |
RGASCRBLLYUYQE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC1=CC=C(C=C1)OC)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
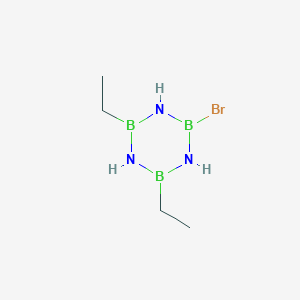
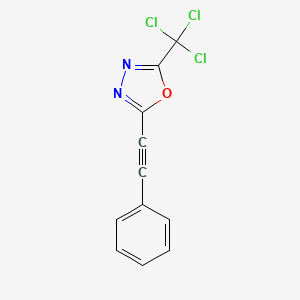
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
